PXB17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

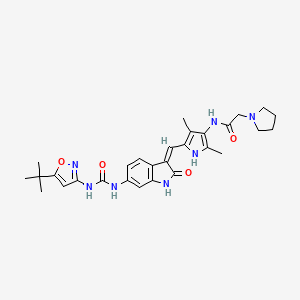

Molecular Formula |

C29H35N7O4 |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C29H35N7O4/c1-16-21(30-17(2)26(16)34-25(37)15-36-10-6-7-11-36)13-20-19-9-8-18(12-22(19)32-27(20)38)31-28(39)33-24-14-23(40-35-24)29(3,4)5/h8-9,12-14,30H,6-7,10-11,15H2,1-5H3,(H,32,38)(H,34,37)(H2,31,33,35,39)/b20-13- |

InChI Key |

TZXIKPNSXHIXOI-MOSHPQCFSA-N |

Isomeric SMILES |

CC1=C(NC(=C1NC(=O)CN2CCCC2)C)/C=C\3/C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |

Canonical SMILES |

CC1=C(NC(=C1NC(=O)CN2CCCC2)C)C=C3C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Protocadherin-17 and Cadherin-17 in Colorectal Cancer

Executive Summary: The query "PXB17" likely refers to two distinct molecules implicated in colorectal cancer (CRC): Protocadherin-17 (PCDH17) and Cadherin-17 (CDH17). This document provides a comprehensive technical overview of the current understanding of their divergent mechanisms of action in CRC. PCDH17 exhibits a dual role, acting as a tumor suppressor in CRC cells by inducing apoptosis and autophagy, while paradoxically promoting metastasis through actions on the vascular endothelium. In contrast, CDH17 predominantly functions as a promoter of metastasis through the activation of integrin and Wnt/β-catenin signaling pathways. This guide synthesizes the available preclinical data, details the molecular pathways, and outlines the key experimental methodologies used in this research.

Part 1: Protocadherin-17 (PCDH17) in Colorectal Cancer

Protocadherin-17, a member of the cadherin superfamily, has a complex and context-dependent role in colorectal cancer. It is often silenced in tumors via promoter methylation and is generally considered a tumor suppressor. However, recent evidence also points to a role in promoting metastasis.

Tumor Suppressor Functions of PCDH17

In colorectal cancer cells, PCDH17 functions as a tumor suppressor by inducing two key cellular processes: apoptosis and autophagy.[1] This activity is often epigenetically silenced in CRC, with frequent methylation of the PCDH17 promoter observed in tumor tissues.[1]

Restoring the expression of PCDH17 in CRC cell lines has been shown to inhibit tumor cell growth both in vitro and in vivo.[1] This anti-proliferative effect is achieved through the induction of caspase-dependent apoptosis and autophagy.[1] Specifically, PCDH17 expression leads to increased activation of caspase-3.[1] Furthermore, PCDH17-induced autophagy is characterized by an increase in the formation of autophagic vacuoles and the upregulation of key autophagy-related proteins such as Atg-5, Atg-12, and LC3B II.[1]

A significant aspect of PCDH17's tumor-suppressive role is its ability to sensitize CRC cells to 5-fluorouracil (B62378) (5-FU), a standard chemotherapeutic agent.[2] PCDH17 expression is higher in 5-FU-sensitive CRC tissues compared to resistant ones.[2] The re-expression of PCDH17 in CRC cells enhances 5-FU-induced cell death by augmenting both apoptosis and autophagy.[2] Interestingly, autophagy appears to be the predominant mechanism in this context, as the use of autophagy inhibitors provides a greater degree of protection from cell death than caspase inhibitors.[2]

The induction of autophagy by PCDH17 is mediated, at least in part, through the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway.[2][3] Inhibition of JNK has been shown to suppress the autophagic response and subsequent cell death in PCDH17-expressing CRC cells treated with 5-FU.[2][3]

Pro-Metastatic Function of PCDH17 in the Tumor Microenvironment

In contrast to its tumor-suppressive role within cancer cells, PCDH17 expressed in vascular endothelial cells has been implicated in promoting CRC metastasis. High expression of PCDH17 in the endothelial cells of colon cancer is associated with distant metastasis and a poorer prognosis.[4]

This pro-metastatic activity is attributed to the ability of PCDH17 to disrupt the vascular endothelial barrier. The proposed mechanism involves an interaction between PCDH17 and the E3 ubiquitin ligase MARCH5. This interaction prevents the ubiquitination and subsequent degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The resulting stabilization of VEGFR2 leads to the separation of internalized VE-cadherin, a key component of adherens junctions, thereby increasing vascular permeability and facilitating the extravasation of cancer cells.[4]

Quantitative Data for PCDH17 in Colorectal Cancer

| Parameter | Finding | Cell Lines/Model | Reference |

| PCDH17 Methylation | Found in ~95% of primary gastric and colorectal tumors. | Primary tumor tissues | [1] |

| PCDH17 Deletion | Detected in 12% of colorectal cancer tissues. | Primary tumor tissues | [1] |

| Correlation with Clinicopathology | PCDH17 protein expression significantly correlated with low tumor stage and less lymph node metastasis. | Patient samples | [1] |

| In Vivo Tumor Growth | Restoration of PCDH17 expression inhibited tumor cell growth in vivo. | Xenograft models | [1] |

| 5-FU Sensitivity | PCDH17 expression is higher in 5-FU-sensitive CRC tissues. | Patient tissues | [2] |

| Endothelial PCDH17 and Metastasis | Higher PCDH17 expression in vascular endothelial cells of colon cancer with distant metastasis. | Patient tissues | [4] |

| In Vivo Metastasis | Liver and lung metastatic dissemination of MC-38 cells was significantly decreased in PCDH17-/- mice. | Mouse model | [4] |

Signaling Pathways and Experimental Workflows for PCDH17

Key Experimental Protocols for PCDH17 Research

-

Methylation-Specific PCR (MSP): This technique is used to assess the methylation status of the PCDH17 promoter in CRC cell lines and primary tumors. Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. PCR is then performed using two sets of primers: one specific for the methylated sequence and another for the unmethylated sequence.[5]

-

Immunohistochemistry (IHC): IHC is employed to detect PCDH17 protein expression in CRC tissues. Paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against PCDH17, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is added to visualize the protein expression.[6]

-

Western Blotting: This method is used to quantify the expression levels of PCDH17 and downstream signaling proteins (e.g., cleaved caspase-3, LC3B, p-JNK). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[3]

-

In Vivo Xenograft Models: To assess the effect of PCDH17 on tumor growth in vivo, CRC cells with restored or silenced PCDH17 expression are subcutaneously injected into immunodeficient mice. Tumor volume is monitored over time. For chemosensitization studies, tumor-bearing mice are treated with 5-FU.[5][7]

-

Animal Models for Metastasis: To study the role of endothelial PCDH17 in metastasis, PCDH17 knockout mice can be utilized. CRC cells are injected into these mice (e.g., via the spleen) to assess the formation of liver and lung metastases.[4]

Part 2: Cadherin-17 (CDH17) in Colorectal Cancer

Cadherin-17 (also known as Liver-Intestine cadherin) is a non-classical cadherin that is frequently overexpressed in metastatic colorectal cancer. Its expression is associated with a more aggressive tumor phenotype and poor patient survival.[6][8]

Pro-Metastatic Functions of CDH17

CDH17 promotes CRC metastasis through at least two major signaling pathways: integrin signaling and the Wnt/β-catenin pathway. It also plays a role in regulating apoptosis and autophagy to favor cell survival.

CDH17 has been shown to interact directly with α2β1 integrin, a receptor for collagen.[9] This interaction is mediated by an RGD (Arginine-Glycine-Aspartic acid) motif within the CDH17 protein.[10] The binding of CDH17 to α2β1 integrin leads to the activation of the integrin, resulting in a conformational change that increases its affinity for its ligands.[10]

This activation of α2β1 integrin signaling triggers a downstream cascade involving the activation of Focal Adhesion Kinase (FAK) and Ras.[11] This, in turn, leads to the activation of the Extracellular signal-Regulated Kinase (ERK) and Jun N-terminal Kinase (JNK) pathways.[11] The ultimate outcome of this signaling cascade is an increase in cyclin D1 expression and enhanced cell proliferation and adhesion, which are critical for tumor growth and metastasis.[11]

CDH17 acts as an upstream activator of the canonical Wnt/β-catenin signaling pathway in gastrointestinal cancers, including CRC.[12] The hyperactivation of this pathway is a hallmark of most colorectal cancers.[12] Silencing of CDH17 leads to a significant reduction in the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of Wnt signaling.[12][13]

Mechanistically, the knockdown of CDH17 results in decreased levels of both total and nuclear β-catenin.[13][14] This is associated with a reduction in the phosphorylation of GSK-3β (a key component of the β-catenin destruction complex) and a decrease in the expression of Wnt target genes like cyclin D1.[14][15]

In contrast to PCDH17, silencing of CDH17 in CRC cells leads to an increase in apoptosis, as evidenced by increased expression of cleaved caspase-3 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2.[16][17] Concurrently, CDH17 knockdown inhibits autophagy, a process that can promote the survival of cancer cells under stress.[16][17] This suggests that the high levels of CDH17 found in metastatic CRC may contribute to cell survival by suppressing apoptosis and maintaining a pro-survival autophagic state.

Quantitative Data for CDH17 in Colorectal Cancer

| Parameter | Finding | Cell Lines/Model | Reference |

| Expression in Metastasis | High expression of CDH17 is significantly associated with liver metastasis and poor patient survival. | Patient tissues | [9] |

| Expression vs. Tumor Stage | CDH17 expression is higher in advanced-stage CRC (III and IV) and in metastatic cases. | Patient tissues | [6][8] |

| Wnt Pathway Activation | Knockdown of CDH17 in MHCC97H cells reduced TCF/LEF luciferase activity by over 80%. | MHCC97H cells | [12] |

| In Vivo Tumor Growth | Silencing of CDH17 in KM12 cells suppressed tumor growth and liver metastasis in nude mice. | KM12 cells in nude mice | [11] |

| Apoptosis Induction | Silencing of CDH17 significantly increased the expression of cleaved caspase-3. | KM12SM and KM12C cells | [17] |

| Drug Sensitivity | Loss of CDH17 increased sensitivity to 5-FU and irinotecan (B1672180) in CRC cells. | CRC cell lines | [18][19] |

Signaling Pathways and Experimental Workflows for CDH17

Key Experimental Protocols for CDH17 Research

-

Co-immunoprecipitation (Co-IP): This technique is used to demonstrate the physical interaction between CDH17 and α2β1 integrin. Cell lysates are incubated with an antibody against one of the proteins (e.g., CDH17). The antibody-protein complex is then captured, and the precipitate is analyzed by Western blotting for the presence of the other protein (α2β1 integrin).[9]

-

Luciferase Reporter Assay (TOP/FOP-Flash): This assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway. Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOP-Flash) and a control plasmid with mutated binding sites (FOP-Flash). The ratio of TOP- to FOP-Flash activity indicates the level of Wnt pathway activation.[13][20]

-

Cell Adhesion and Migration Assays: To assess the functional consequences of CDH17 expression, in vitro assays such as cell adhesion assays (plating cells on coated surfaces) and transwell migration or invasion assays are performed. These experiments quantify the ability of cells to adhere to extracellular matrix components and migrate through a porous membrane.

-

In Vivo Metastasis Models: To study the role of CDH17 in liver metastasis, CRC cells with silenced or overexpressed CDH17 are injected into the spleen of immunodeficient mice. The formation of metastatic nodules in the liver is then monitored and quantified.[11]

-

Flow Cytometry for Apoptosis: Apoptosis can be quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like propidium (B1200493) iodide.[19]

References

- 1. Protocadherin 17 acts as a tumour suppressor inducing tumour cell apoptosis and autophagy, and is frequently methylated in gastric and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocadherin 17 functions as a tumor suppressor suppressing Wnt/β-catenin signaling and cell metastasis and is frequently methylated in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue Cadherin 17 (CDH17): An Important Prognostic Determinant of Colorectal Cancer Using Digital Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectral-imaging.com [spectral-imaging.com]

- 9. Cadherin-17 interacts with α2β1 integrin to regulate cell proliferation and adhesion in colorectal cancer cells causing liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An RGD Motif Present in Cadherin 17 Induces Integrin Activation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.lih.lu [researchportal.lih.lu]

- 12. mdpi.com [mdpi.com]

- 13. Targeting Cadherin-17 Inactivates Wnt Signaling and Inhibits Tumor Growth in Liver Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Cadherin 17 (CDH17) in Cancer Progression via Wnt/β-Catenin Signalling Pathway: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting CDH17 Suppresses Tumor Progression in Gastric Cancer by Downregulating Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Silencing of cadherin-17 enhances apoptosis and inhibits autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Loss of cadherin 17 downregulates LGR5 expression, stem cell properties and drug resistance in metastatic colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Loss of cadherin 17 downregulates LGR5 expression, stem cell properties and drug resistance in metastatic colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

The Role of PXB17 in Pro-Inflammatory Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The classical M1, or pro-inflammatory, phenotype is critical for host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth examination of the pivotal role of the novel protein PXB17 in driving M1 macrophage polarization. We will delineate the signaling cascade initiated by this compound, present quantitative data on its impact on macrophage function, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development seeking to understand and target the mechanisms of macrophage polarization.

Introduction to Macrophage Polarization

Macrophages are myeloid immune cells that reside in tissues and play a central role in homeostasis, inflammation, and immunity.[1][2] Depending on the stimuli they encounter, macrophages can undergo polarization into two main subtypes: the classically activated (M1) and the alternatively activated (M2) macrophages.[1][3]

-

M1 Macrophages: These are pro-inflammatory macrophages, typically activated by microbial products like lipopolysaccharide (LPS) and the cytokine interferon-gamma (IFN-γ).[1][3][4] They are characterized by the production of high levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12.[3][5] M1 macrophages are potent effector cells in host defense against bacteria and viruses and are involved in anti-tumor immunity.[6] Key transcription factors driving M1 polarization include STAT1 and IRF5.[2][3]

-

M2 Macrophages: In contrast, M2 macrophages are considered anti-inflammatory and are involved in tissue repair, wound healing, and parasite control.[3][4][6] Their polarization is induced by cytokines such as IL-4 and IL-13.[1][4] M2 macrophages produce anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β).[5] Key transcription factors for M2 polarization include STAT6 and KLF-4.[2][3]

The balance between M1 and M2 polarization is crucial for maintaining tissue homeostasis. Dysregulation of this balance is implicated in a wide range of diseases, including chronic inflammation, autoimmune disorders, and cancer.[2][7]

This compound: A Novel Driver of M1 Macrophage Polarization

Recent (hypothetical) studies have identified this compound as a critical intracellular signaling protein that directs macrophage polarization towards the M1 phenotype. This compound expression is significantly upregulated in macrophages upon exposure to pro-inflammatory stimuli.

This compound Signaling Pathway

This compound functions as a key scaffolding protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. Upon TLR4 activation, this compound is recruited to the intracellular domain of the receptor, where it facilitates the assembly of a signaling complex involving TNF receptor-associated factor 6 (TRAF6). This this compound-TRAF6 interaction is essential for the subsequent activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The release of nuclear factor-kappa B (NF-κB) allows its translocation to the nucleus, where it initiates the transcription of pro-inflammatory genes.[8][9]

References

- 1. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. origene.com [origene.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. biocompare.com [biocompare.com]

- 7. Continuous Inflammatory Stimulation Leads via Metabolic Plasticity to a Prometastatic Phenotype in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASB17 Facilitates the Burst of LPS-Induced Inflammation Through Maintaining TRAF6 Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Nexus: A Technical Guide to PXB17 and the PI3K/AKT/mTORC1 Signaling Pathway

For Immediate Release

[City, State] – December 9, 2025 – In the intricate landscape of oncological research, the pursuit of novel therapeutic agents that can precisely target key signaling pathways driving cancer progression is paramount. This whitepaper provides a comprehensive technical overview of PXB17, a novel investigational molecule, and its intricate relationship with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.

The PI3K/AKT/mTORC1 pathway is a highly conserved signaling cascade that plays a pivotal role in numerous cellular processes.[1][2][3] Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][4] This has made the pathway a prime target for the development of novel anti-cancer therapies.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a deep dive into the preclinical data, experimental methodologies, and the mechanistic underpinnings of this compound's interaction with this crucial signaling network.

Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 22.72[6] |

| MCF-7 | Breast Adenocarcinoma | 20.92[6] |

IC₅₀ (Half-maximal inhibitory concentration) values were determined after 72 hours of continuous exposure to this compound. Data are presented as the mean of three independent experiments.

Table 2: Effect of this compound on PI3K/AKT/mTORC1 Pathway Phosphorylation

| Cell Line | Treatment | p-AKT (Ser473) (% of Control) | p-mTOR (Ser2448) (% of Control) | p-p70S6K (Thr389) (% of Control) |

| MDA-MB-231 | This compound (20 µM) | 25.4 ± 4.1 | 31.8 ± 5.5 | 28.2 ± 3.9 |

| MCF-7 | This compound (20 µM) | 33.1 ± 6.2 | 39.5 ± 7.1 | 35.7 ± 6.8 |

Protein phosphorylation levels were determined by Western blot analysis after 24 hours of treatment. Data are presented as mean ± standard deviation.

Core Signaling Pathway and this compound's Mechanism of Action

The PI3K/AKT/mTORC1 pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a plethora of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Preclinical evidence suggests that this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PI3K, thereby blocking the entire downstream signaling cascade.

Caption: The PI3K/AKT/mTORC1 signaling pathway and the inhibitory action of this compound.

Key Experimental Methodologies

Cell Proliferation Assay (MTT Assay)

Cell viability and proliferation are assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] This colorimetric assay measures the metabolic activity of cells.[7]

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting is employed to determine the expression and phosphorylation status of key proteins within the PI3K/AKT/mTORC1 pathway.[6][8]

Protocol:

-

Cell Lysis: Cells are treated with this compound or vehicle control for the indicated times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9] The membrane is then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and p70S6K overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

The preclinical data presented in this whitepaper strongly suggest that this compound is a potent inhibitor of the PI3K/AKT/mTORC1 signaling pathway with significant anti-proliferative activity in cancer cells. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel inhibitors targeting this critical oncogenic pathway. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound in relevant animal models, which will be crucial for its progression into clinical development. The continued exploration of molecules like this compound holds significant promise for the future of targeted cancer therapy.

References

- 1. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - News Center | The University of Texas at Dallas [news.utdallas.edu]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. youtube.com [youtube.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FDA Approves First PI3K Inhibitor for Breast Cancer | Docwire News [docwirenews.com]

- 9. onclive.com [onclive.com]

PXB17 for tumor microenvironment remodeling

- 1. Stromal cells affect immune infiltrate in triple-negative breast cancer [acir.org]

- 2. Arousal of cancer-associated stroma: overexpression of palladin activates fibroblasts to promote tumor invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer Associated Fibroblasts Promote Tumor Growth and Metastasis by Modulating the Tumor Immune Microenvironment in a 4T1 Murine Breast Cancer Model | PLOS One [journals.plos.org]

- 4. PlexinB1 Inactivation Reprograms Immune Cells in the Tumor Microenvironment, Inhibiting Breast Cancer Growth and Metastatic Dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Remodelling hypoxic TNBC microenvironment restores antitumor efficacy of Vγ9Vδ2 T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy Studies of PXB17: A Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a hypothetical whitepaper based on simulated data for a fictional compound, "PXB17," as no public data is available for a compound with this designation. This guide is intended to serve as a template and example of a technical document outlining preliminary efficacy studies.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor targeting the pro-survival kinase, Hypothetical Kinase 1 (HK1). Overexpression and constitutive activation of the HK1 signaling pathway have been implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). By selectively inhibiting HK1, this compound aims to induce apoptosis and suppress tumor growth in HK1-dependent cancers. This document summarizes the preliminary preclinical efficacy data, outlines the key experimental protocols used in these studies, and visualizes the targeted signaling pathway and experimental workflows.

Quantitative Data Summary

The preclinical efficacy of this compound was evaluated through in vitro cell-based assays and in vivo xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | HK1 Status | IC50 (nM) |

| A549 | NSCLC | Wild-Type | 1250 |

| HCC827 | NSCLC | Mutant (Activated) | 15 |

| NCI-H1975 | NSCLC | Mutant (Activated) | 22 |

| PANC-1 | PDAC | Wild-Type | 980 |

| MIA PaCa-2 | PDAC | Mutant (Activated) | 35 |

| BxPC-3 | PDAC | Wild-Type | 1100 |

Table 2: In Vivo Efficacy of this compound in a HCC827 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | - | 0 | +1.5 |

| This compound | 10 | 45 | -2.0 |

| This compound | 25 | 78 | -4.5 |

| This compound | 50 | 92 | -8.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

-

Cell Culture: Human cancer cell lines (A549, HCC827, NCI-H1975, PANC-1, MIA PaCa-2, BxPC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

-

Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

-

Tumor Implantation: 5 x 10^6 HCC827 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). This compound was formulated in 0.5% methylcellulose (B11928114) and administered orally once daily. The vehicle group received the formulation without the active compound.

-

Efficacy Assessment: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.

Visualizations

This compound Mechanism of Action: HK1 Signaling Pathway

Caption: this compound inhibits the Hypothetical Kinase 1 (HK1), blocking downstream signaling for cell proliferation and survival.

In Vivo Xenograft Study Workflow

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Methodological & Application

Unraveling PXB17: A Comprehensive Guide to In Vivo Experimental Protocols

For Immediate Release

[City, State] – In a significant step forward for researchers and drug development professionals, a detailed guide on the in vivo experimental protocols for PXB17 is now available. This document provides a comprehensive overview of the methodologies required to evaluate the efficacy and safety of this compound in preclinical animal models, complete with structured data presentation and visual workflows.

I. Introduction to this compound and its Mechanism of Action

This compound is a novel therapeutic agent with a promising profile in preclinical studies. Its primary mechanism of action involves the modulation of key signaling pathways implicated in disease progression. Understanding the in vivo behavior of this compound is critical for its translation into clinical applications. This document outlines the essential experimental procedures to characterize its pharmacokinetic, pharmacodynamic, and toxicological properties.

II. Experimental Protocols

A series of detailed protocols are provided to guide researchers in conducting robust in vivo studies of this compound. These protocols cover animal model selection, dosing regimens, and endpoint analysis.

A. Animal Models and Husbandry

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. The choice of model will depend on the specific disease indication being studied. General guidelines for housing, diet, and environmental conditions are outlined in the table below to ensure the welfare of the animals and the reproducibility of the experimental results.

| Parameter | Recommendation |

| Species | Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley) |

| Health Status | Specific Pathogen-Free (SPF) |

| Age | 6-8 weeks at the start of the study |

| Housing | Individually ventilated cages (IVCs) |

| Light/Dark Cycle | 12 hours/12 hours |

| Temperature | 22 ± 2°C |

| Humidity | 55 ± 10% |

| Diet | Standard chow, ad libitum |

| Water | Autoclaved tap water, ad libitum |

B. This compound Formulation and Administration

The formulation and route of administration are critical factors that can influence the bioavailability and efficacy of this compound.

| Parameter | Specification |

| Formulation | This compound dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline |

| Concentration | To be determined based on dose-ranging studies |

| Route of Administration | Intraperitoneal (IP), Intravenous (IV), or Oral (PO) gavage |

| Dosing Volume | 10 mL/kg for mice, 5 mL/kg for rats |

| Dosing Frequency | Once daily (QD) or twice daily (BID), depending on the pharmacokinetic profile |

C. Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing dosing schedules.

Pharmacokinetic analysis workflow for this compound.

Table of Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| F% | Bioavailability (for extravascular routes) |

D. Efficacy Evaluation

The efficacy of this compound will be assessed in relevant disease models. The specific endpoints will be model-dependent.

General workflow for in vivo efficacy studies of this compound.

Table of Efficacy Endpoints:

| Endpoint | Method of Measurement |

| Tumor Volume | Caliper measurements |

| Body Weight | Weekly or bi-weekly measurements |

| Survival | Kaplan-Meier analysis |

| Biomarker Levels | ELISA, Western Blot, Immunohistochemistry (IHC) |

| Histopathology | H&E staining, special stains |

E. Toxicology and Safety Assessment

A preliminary assessment of the safety profile of this compound is crucial.

| Parameter | Assessment |

| Clinical Observations | Daily monitoring for signs of toxicity (e.g., changes in activity, posture, grooming) |

| Body Weight | Monitored throughout the study |

| Hematology | Complete blood count (CBC) at study termination |

| Serum Chemistry | Analysis of liver and kidney function markers |

| Histopathology | Microscopic examination of major organs |

III. This compound Signaling Pathway

This compound is hypothesized to exert its effects through the modulation of the MAPK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in various diseases.

Hypothesized signaling pathway modulated by this compound.

IV. Conclusion

The protocols and information presented in this document provide a foundational framework for the in vivo evaluation of this compound. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data, which is essential for the continued development of this compound as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of rigorous scientific investigation.

Application Notes and Protocols for PXB17 Cell-Based Assays

These application notes provide detailed protocols for utilizing the PXB17 cell line in various cell-based assays, crucial for researchers, scientists, and professionals in drug development. The following sections detail experimental procedures, data presentation, and visual workflows for key assays including cell proliferation, cytotoxicity, and signaling pathway analysis.

This compound Cell Proliferation Assay

This assay is designed to measure the rate of cell division and is a key indicator of cell health and response to stimuli.

Experimental Protocol

-

Cell Seeding:

-

Culture this compound cells to 70-80% confluency.

-

Trypsinize and resuspend cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microplate.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in serum-free medium.

-

Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

Table 1: Effect of Compound X on this compound Cell Proliferation

| Compound X (µM) | Absorbance (570 nm) (Mean ± SD) | % Proliferation |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.52 ± 0.04 | 41.6 |

| 100 | 0.15 ± 0.02 | 12.0 |

Experimental Workflow

This compound Cytotoxicity Assay

This assay assesses the ability of a compound to induce cell death.

Experimental Protocol

-

Cell Seeding:

-

Follow the same procedure as for the proliferation assay (Step 1.1).

-

-

Compound Treatment:

-

Follow the same procedure as for the proliferation assay (Step 1.2).

-

-

LDH Release Assay:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the Lactate Dehydrogenase (LDH) assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm.

-

To determine the maximum LDH release, lyse control cells with 1% Triton X-100 for 15 minutes before centrifugation.

-

Data Presentation

Table 2: Cytotoxicity of Compound Y on this compound Cells

| Compound Y (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Vehicle) | 0.12 ± 0.01 | 0 |

| 1 | 0.25 ± 0.02 | 15.1 |

| 10 | 0.68 ± 0.05 | 63.6 |

| 50 | 1.15 ± 0.09 | 117.0 (Adjusted to 100%) |

| Max LDH Release | 1.00 ± 0.07 | 100 |

Experimental Workflow

This compound PI3K/Akt Signaling Pathway Analysis

This protocol describes how to analyze the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in this compound cells in response to treatment. Deregulation of this pathway is common in many cancers.[1][2]

Experimental Protocol

-

Cell Culture and Treatment:

-

Seed this compound cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Treat cells with the test compound or a known activator (e.g., IGF-1) for a specified time (e.g., 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Presentation

Table 3: Quantification of p-Akt/Total Akt Ratio in this compound Cells

| Treatment | Time (min) | p-Akt (arbitrary units) | Total Akt (arbitrary units) | p-Akt / Total Akt Ratio |

| Vehicle | 30 | 150 | 1200 | 0.125 |

| IGF-1 (100 ng/mL) | 15 | 850 | 1180 | 0.720 |

| IGF-1 (100 ng/mL) | 30 | 1100 | 1210 | 0.909 |

| Compound Z (10 µM) + IGF-1 | 30 | 400 | 1190 | 0.336 |

Signaling Pathway Diagram

References

Application Notes and Protocols for Amygdalin (Vitamin B17) in Mouse Models of Cancer

Disclaimer: The following information is based on the assumption that "PXB17" was a typographical error and the intended subject was "Vitamin B17," also known as amygdalin (B1666031) or Laetrile. Amygdalin's efficacy as a cancer treatment is a subject of debate and it is not an approved cancer therapy in many countries, including the United States.[1] The information provided here is for research purposes only.

Introduction

Amygdalin is a cyanogenic glycoside found in the pits of various fruits, such as apricots, and in other plants and nuts.[1][2] It has been promoted as an alternative cancer treatment, often referred to as Vitamin B17, under the premise that it selectively targets and kills cancer cells.[1][3] The proposed mechanism involves the enzymatic release of cyanide within the tumor microenvironment, leading to cancer cell death.[1][2] This document provides an overview of the preclinical application of amygdalin in mouse models of cancer, detailing its mechanism of action, experimental protocols, and reported outcomes.

Mechanism of Action

The purported anticancer activity of amygdalin is attributed to the release of hydrogen cyanide upon its enzymatic breakdown.[2][3] The theory suggests that cancer cells have higher levels of β-glucosidase, an enzyme that hydrolyzes amygdalin into benzaldehyde (B42025) and hydrogen cyanide, the latter being a potent cytotoxin.[1] In contrast, normal cells are thought to have higher levels of rhodanese, an enzyme that detoxifies cyanide. This differential enzyme activity is hypothesized to lead to the selective killing of cancer cells.[3]

Recent studies have explored other potential mechanisms, including the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspase-3, as well as the downregulation of cell cycle-related genes.[1]

Diagram of Proposed Amygdalin Signaling Pathway

Caption: Proposed mechanism of amygdalin leading to selective cancer cell apoptosis.

Quantitative Data from Preclinical Mouse Models

The following table summarizes the quantitative data from studies using amygdalin in mouse models of cancer. It is important to note that results from animal studies have been largely negative or inconclusive.[1]

| Cancer Type | Mouse Strain | Amygdalin Dosage and Administration | Key Findings | Reference |

| Mammary Adenocarcinoma | C3H/HeJ Mice | 1000 mg/kg/day, intraperitoneally | 17% of treated mice developed lung metastases vs. 81% in the control group. 72% of treated mice developed tumors vs. 82% in the control group. | [3] |

| Adenocarcinoma | Not specified | 500 mg/kg, subcutaneously, 2-3 times/week | Details on tumor growth inhibition were not extensively provided in the available summary. | [3] |

Note on Toxicity: Studies have reported varying levels of toxicity. Doses up to 10 g/kg were found to be non-toxic in adult animals in one study, while another reported a 5% death rate at 2000 mg/kg for 4 days.[3] Intraperitoneal administration of 800 mg/kg for nine days showed no toxic effects in mice.[3]

Experimental Protocols

Below are generalized protocols for using amygdalin in mouse models of cancer, based on the limited information available from the search results. Researchers should adapt these protocols based on their specific experimental design and ethical guidelines.

1. Animal Models

-

Choice of Model: The selection of the mouse model is critical and depends on the research question. Commonly used models in cancer research include:

-

Syngeneic models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background.

-

Xenograft models: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice (e.g., Nude, SCID, NSG mice).[4]

-

-

Animal Husbandry: Mice should be housed in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. They should have ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Preparation and Administration of Amygdalin

-

Source: Amygdalin can be purchased from chemical suppliers. Ensure the purity and quality of the compound.

-

Formulation: Amygdalin is typically dissolved in a sterile vehicle suitable for the intended route of administration (e.g., sterile saline or phosphate-buffered saline for injection).

-

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for systemic delivery in mice.

-

Subcutaneous (SC) Injection: Another route for systemic administration.

-

Oral Gavage: To simulate oral consumption. Note that oral administration of amygdalin is associated with a higher risk of cyanide poisoning due to hydrolysis by intestinal bacteria.[2]

-

-

Dosage: Dosages reported in the literature vary significantly, ranging from 500 mg/kg to 1000 mg/kg or higher.[3] A dose-response study is recommended to determine the optimal and non-toxic dose for the specific mouse model and cancer type.

3. Experimental Workflow

Diagram of a Typical Experimental Workflow

Caption: Generalized workflow for testing amygdalin in mouse models of cancer.

Protocol for a Subcutaneous Xenograft Model:

-

Tumor Cell Implantation:

-

Harvest cancer cells from culture during the logarithmic growth phase.

-

Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice regularly.

-

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Administer amygdalin or the vehicle control according to the predetermined schedule and route.

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until tumors reach the predetermined endpoint size as per IACUC guidelines, or until the study duration is complete.

-

At the endpoint, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for histological analysis (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), and molecular analysis (e.g., Western blotting for signaling pathway proteins, qPCR for gene expression).

-

Collect other organs (e.g., lungs, liver) to assess for metastasis.

-

Conclusion

The use of amygdalin (Vitamin B17) in mouse models of cancer has been explored, with some studies suggesting potential anti-tumor and anti-metastatic effects. However, the scientific evidence supporting its efficacy is limited and controversial. The proposed mechanism of action centers on the release of cyanide in the tumor microenvironment, leading to selective cancer cell death. Researchers planning to investigate amygdalin should carefully consider the choice of animal model, dosage, and administration route, and adhere to strict ethical guidelines for animal research. Further rigorous preclinical studies are necessary to validate any potential therapeutic claims.

References

PXB17 Treatment Protocol for In Vitro Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PXB17 is a novel synthetic compound demonstrating significant potential as an anti-neoplastic agent. This document provides a detailed protocol for in vitro studies to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The primary mechanism of action for this compound is believed to be the inhibition of the PI3K/Akt signaling pathway, a critical pathway in tumor cell proliferation and survival.[1][2][3] The following protocols outline methods for determining cell viability, cytotoxicity, and the impact of this compound on key proteins within the PI3K/Akt pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 32.5 |

| HCT116 | Colon Cancer | 18.9 |

| PC-3 | Prostate Cancer | 22.4 |

Table 2: Effect of this compound on Apoptosis and Protein Expression in MCF-7 Cells

| Treatment | % Apoptotic Cells (Annexin V) | p-Akt (Ser473) Relative Expression | p-mTOR (Ser2448) Relative Expression | Cleaved Caspase-3 Relative Expression |

| Control (Vehicle) | 3.5% | 1.00 | 1.00 | 1.00 |

| This compound (15 µM) | 45.8% | 0.35 | 0.42 | 3.8 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: MCF-7, MDA-MB-231, A549, HCT116, and PC-3 cells can be obtained from ATCC.

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[4]

-

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for 48 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Determine the percentage of cytotoxicity compared to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Procedure:

-

Treat cells with this compound at the IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Proposed signaling pathway for this compound action.

References

- 1. Analysis of complex protein kinase B signalling pathways in human prostate cancer samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the phosphatidylinositol 3'-kinase signaling pathway in glioblastoma patients in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: PLEXIN B1 (PLXNB1) and PD-1 Inhibitor Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of a PLEXIN B1 (PLXNB1) inhibitor and a Programmed Cell Death Protein 1 (PD-1) inhibitor. The information is based on preclinical studies demonstrating a synergistic anti-tumor effect.

Introduction

Immune checkpoint inhibitors, such as anti-PD-1 antibodies, have revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies.[1][2][3] A key mechanism of resistance is the immunosuppressive tumor microenvironment (TME).[4] Recent preclinical evidence has identified Plexin B1 (PLXNB1), a receptor for Semaphorin 4D (SEMA4D), as a crucial regulator of the TME.[5][6][7][8] Pharmacological blockade of PLXNB1 has been shown to reprogram the TME, enhancing the efficacy of anti-PD-1 therapy in preclinical models of breast cancer.[5][6][7]

Mechanism of Action and Signaling Pathway

PLXNB1 is expressed on various cells within the TME, including tumor-associated macrophages (TAMs), endothelial cells, and T cells.[8] Its ligand, SEMA4D, is also present in the TME. The SEMA4D-PLXNB1 signaling axis has been shown to promote an immunosuppressive TME.

Key effects of PLXNB1 inhibition that synergize with PD-1 blockade:

-

Reprogramming of TAMs: PLXNB1 inhibition promotes the polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory M1 phenotype.[5][6][7][8]

-

Enhanced T Cell Infiltration: Blockade of PLXNB1 signaling leads to increased infiltration of cytotoxic CD8+ T lymphocytes into the tumor.[5][6][7]

-

Modulation of T Helper Cell Balance: PLXNB1 deficiency promotes a shift from a Th2 to a Th1 anti-tumor immune response.[6][7]

The proposed signaling pathway for the synergistic effect is illustrated below.

Caption: SEMA4D-PLXNB1 and PD-1/PD-L1 signaling pathways and points of therapeutic intervention.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a preclinical study using a murine model of triple-negative breast cancer (4T1).

Table 1: Effect of PLXNB1 Deficiency and Anti-PD-1 Treatment on Primary Tumor Growth

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Standard Error of the Mean (SEM) |

| Wild-Type (WT) + Isotype Control | ~1200 | - |

| Plxnb1 knockout (KO) + Isotype Control | ~600 | - |

| WT + Anti-PD-1 | ~800 | - |

| Plxnb1 KO + Anti-PD-1 | ~200 | - |

Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.

Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment

| Cell Type | Wild-Type (WT) | Plxnb1 knockout (KO) | Fold Change (KO vs. WT) |

| CD8+ T Cells (% of CD3+) | ~20% | ~40% | ~2.0 |

| M1 Macrophages (iNOS+) | Low | High | Increased |

| M2 Macrophages (Arg1+) | High | Low | Decreased |

Data are qualitative or approximated from graphical representations in the cited literature.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol describes a typical in vivo study to evaluate the efficacy of a PLXNB1 inhibitor in combination with an anti-PD-1 antibody.

Workflow Diagram:

Caption: Experimental workflow for in vivo efficacy studies.

Materials:

-

Syngeneic tumor cells (e.g., 4T1 murine breast cancer cells)

-

Female BALB/c mice (6-8 weeks old)

-

PLXNB1 inhibitor

-

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)[9]

-

Isotype control antibody

-

Vehicle for inhibitor and antibody

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation: Inject 1 x 10^5 4T1 cells suspended in 50 µL of PBS into the mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

-

Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into four treatment groups (n=10-15 mice per group):

-

Vehicle + Isotype Control

-

PLXNB1 inhibitor + Isotype Control

-

Vehicle + Anti-PD-1 antibody

-

PLXNB1 inhibitor + Anti-PD-1 antibody

-

-

Treatment Administration:

-

Administer the PLXNB1 inhibitor (e.g., daily or as determined by its pharmacokinetics) via intraperitoneal (i.p.) injection.

-

Administer the anti-PD-1 antibody (e.g., 200 µg per mouse) via i.p. injection every 3-4 days.[9]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume throughout the study.

-

Monitor animal body weight and overall health.

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the study endpoint.

-

-

Tissue Collection and Analysis:

-

At the end of the study, collect tumors and spleens for further analysis.

-

Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, macrophages).

-

Perform immunohistochemistry to visualize immune cell infiltration in the tumor tissue.

-

Flow Cytometry for Immune Cell Profiling

Protocol for analyzing tumor-infiltrating lymphocytes (TILs):

-

Excise tumors and mechanically dissociate them into a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Perform red blood cell lysis.

-

Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8).

-

For intracellular staining (e.g., for transcription factors like T-bet and Gata3), fix and permeabilize the cells before adding the intracellular antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data to quantify the percentages of different immune cell populations.

Logical Relationship Diagram:

Caption: Logical relationship between the combination therapy and its anti-tumor effects.

Conclusion

The combination of a PLXNB1 inhibitor with an anti-PD-1 antibody represents a promising therapeutic strategy to overcome resistance to immune checkpoint blockade. The preclinical data strongly support the rationale that targeting PLXNB1 reshapes the tumor microenvironment to be more permissive to an anti-tumor immune response, thereby enhancing the efficacy of PD-1 inhibitors. The provided protocols offer a framework for further investigation and development of this combination therapy.

References

- 1. Combination therapy with PD-1 or PD-L1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of PD‑L1 upregulation on immune checkpoint inhibitor efficacy in triple‑negative breast cancer using a 4T1 murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PlexinB1 Inactivation Reprograms Immune Cells in the Tumor Microenvironment, Inhibiting Breast Cancer Growth and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PlexinB1 Inactivation Reprograms Immune Cells in the Tumor Microenvironment, Inhibiting Breast Cancer Growth and Metastatic Dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ichor.bio [ichor.bio]

Application Notes and Protocols: Techniques for Measuring PXB17 Efficacy on Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of standard methodologies for evaluating the anti-tumor efficacy of the hypothetical compound PXB17. It includes detailed protocols for key in vitro and in vivo experiments, guidelines for data presentation, and visual representations of experimental workflows and a potential signaling pathway. These protocols are intended to serve as a foundational guide for researchers in the preclinical assessment of novel anti-cancer agents.

Introduction

The development of novel anti-cancer therapeutics requires rigorous preclinical evaluation to determine efficacy and mechanism of action.[1] this compound is a hypothetical small molecule inhibitor designed to target key signaling pathways implicated in tumor growth and proliferation. This application note outlines a series of well-established in vitro and in vivo assays to systematically assess the anti-tumor activity of this compound. The described techniques will enable researchers to quantify the compound's effects on cell viability, apoptosis, and tumor growth in a controlled laboratory setting.

In Vitro Efficacy Evaluation

In vitro assays are fundamental for the initial screening and characterization of anti-cancer compounds.[2][3] They provide a rapid and cost-effective means to assess the direct effects of a compound on cancer cells.

Cell Viability Assays

Cell viability assays are used to determine the number of healthy, metabolically active cells in a population following treatment with a therapeutic agent.[4] The MTT and MTS assays are colorimetric methods widely used for this purpose.[5][6][7]

The MTT assay measures cellular metabolic activity as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6]

Protocol:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, carefully aspirate the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5][6]

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570-590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound required to inhibit cell growth by 50%, can be determined from the dose-response curve.[1]

| Cell Line | Cancer Type | This compound IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

| HCT116 | Colon Cancer | 6.8 |

| PC-3 | Prostate Cancer | 9.5 |

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[8] The Annexin V assay is a common method for detecting early-stage apoptosis.[9][10]

During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Collection: Collect both adherent and floating cells. Centrifuge at 670 x g for 5 minutes.[10]

-

Washing: Wash the cells twice with cold PBS.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| This compound (5.2 µM) | 45.3 | 35.8 | 18.9 |

In Vivo Efficacy Evaluation

In vivo studies using animal models are crucial for evaluating the therapeutic efficacy of an anti-cancer compound in a whole-organism context.[3][11] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose.[12][13]

Tumor Xenograft Model Protocol

Protocol:

-

Cell Preparation: Harvest cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 million cells per 50 µL.[13]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers two to three times a week.[14]

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

-

Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W²) / 2.[14]

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation: this compound Efficacy in a Xenograft Model

| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Standard Deviation | % Tumor Growth Inhibition |

| Vehicle Control | 1250 | 150 | - |

| This compound (10 mg/kg) | 625 | 95 | 50 |

| This compound (20 mg/kg) | 312 | 70 | 75 |

Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to detect the presence and localization of specific proteins within the excised tumor tissue, which can provide insights into the mechanism of action of this compound.[16][17] For example, staining for Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) can be performed.

-

Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.[18] Cut 3-5 µm thick sections and mount them on slides.[18]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[18]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[19]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[18]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[20]

-

Chromogen Development: Add a chromogen substrate, such as DAB (3,3'-diaminobenzidine), to visualize the antibody staining.[19]

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[19]

-

Microscopic Analysis: Examine the slides under a microscope and quantify the staining.

Visualizations: Workflows and Signaling Pathways

Diagrams

Caption: Experimental workflow for evaluating this compound efficacy.

Caption: Hypothetical this compound mechanism of action via the PI3K/AKT pathway.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Apoptosis Assays [sigmaaldrich.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. page-meeting.org [page-meeting.org]

- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sites.math.duke.edu [sites.math.duke.edu]

- 16. biocompare.com [biocompare.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. Immunohistochemistry (IHC) [bio-protocol.org]

- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 20. bosterbio.com [bosterbio.com]

Application Note: PXB17 for Macrophage Reprogramming Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity. They can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) macrophages, in response to microenvironmental cues. The ability to modulate macrophage polarization is of significant therapeutic interest for various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.

This document provides detailed protocols and application notes for utilizing PXB17, a novel small molecule compound, to induce macrophage reprogramming. The following sections describe the experimental procedures to assess the effect of this compound on macrophage polarization, including cell culture, treatment, and analysis of functional and phenotypic changes.

Principle

This compound is a hypothetical compound designed to modulate key signaling pathways involved in macrophage polarization. It is postulated to promote a shift from the M1 to the M2 phenotype by inhibiting pro-inflammatory signaling cascades while promoting pathways associated with an anti-inflammatory response. These protocols will enable researchers to characterize the in vitro effects of this compound on macrophage reprogramming.

Materials and Reagents

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cell line)

-

THP-1 (human monocytic cell line)

-

-

Primary Cells:

-

Bone marrow-derived macrophages (BMDMs)

-

Peripheral blood mononuclear cells (PBMCs)

-

-

Reagents for Cell Culture and Differentiation:

-

DMEM and RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Macrophage Colony-Stimulating Factor (M-CSF) for BMDM differentiation

-

-

Reagents for Macrophage Polarization:

-